![molecular formula C6H9N3 B1358775 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1092301-31-9](/img/structure/B1358775.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the desired pyrazole derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block
The compound serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the development of novel pharmaceuticals and materials. Its reactivity allows it to participate in various chemical reactions, including:
- Condensation Reactions : Used to form larger molecular structures.
- Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine exhibit significant antimicrobial activity. A comparative study highlighted the effectiveness of similar compounds against various bacterial and fungal strains:
Microorganism | Activity |
---|---|
E. coli | Inhibition observed |
Bacillus subtilis | Inhibition observed |
Staphylococcus aureus | Inhibition observed |
Aspergillus niger | Inhibition observed |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes the inhibition percentages observed in studies:
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
This compound (Test Compound) | Up to 85% at 10 µM | Up to 93% at 10 µM |
This suggests that the compound could be a viable candidate for anti-inflammatory drug development.
Pharmacological Applications
Anticancer Activity
Recent studies have identified the anticancer potential of pyrazole derivatives related to this compound. For instance, a novel derivative demonstrated potent cytotoxicity against triple-negative breast cancer cell lines:
- Mechanism of Action : Induces apoptosis through reactive oxygen species accumulation and mitochondrial depolarization.
- Key Findings : The derivative caused significant disruption of microtubules and activation of apoptotic pathways.
The following table summarizes the cytotoxic effects observed:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (TNBC) | 0.25 - 0.49 |
MDA-MB-468 (TNBC) | 0.25 - 0.49 |
This highlights its potential as a therapeutic agent against specific cancer types.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
- CAS Number : 1092301-31-9
- Molecular Formula : C₆H₉N₃
- Molecular Weight : 123.16 g/mol
- Purity : Available at 95–97% (Combi-Blocks, Chemcia Scientific) .
Structural Features: The compound consists of a fused cyclopentane-pyrazole ring system with an amino group at position 2.
Comparison with Structural Analogues
Structural Modifications and Key Derivatives
The following table summarizes structurally related compounds, highlighting substituents and pharmacological relevance:
Biological Activity
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a pyrazole moiety fused with a cyclopentane ring. Its molecular formula is , and it has a molecular weight of approximately 134.17 g/mol. The compound's structural characteristics contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The compound may modulate enzyme activity or receptor functions, leading to various biological effects such as:
- Anticancer Activity : Induction of apoptosis through the accumulation of reactive oxygen species (ROS) and activation of caspases.
- Antimicrobial Effects : Potential inhibition of bacterial growth and viability.
These mechanisms are influenced by the compound's ability to disrupt cellular processes and signaling pathways.
Biological Activity Overview
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study identified a derivative of this compound that showed significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with IC50 values ranging from 0.25 to 0.49 µM. The compound induced apoptosis via ROS accumulation and mitochondrial depolarization, leading to cell cycle arrest and DNA fragmentation . -
Antimicrobial Properties :
Research on pyrazole derivatives indicated that compounds similar to this compound exhibited promising antimicrobial activity against various pathogens. These derivatives were evaluated for their efficacy in inhibiting bacterial growth, demonstrating potential as new antimicrobial agents . -
Enzyme Interaction Studies :
Investigations into the interaction of this compound with kinases revealed its ability to inhibit pathways critical for cancer cell survival. The compound affected the phosphorylation states of key signaling molecules involved in cell proliferation and survival .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine?
- Methodology : Optimize synthesis by combining substrates (e.g., 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine) with target reagents under reflux conditions in polar aprotic solvents like DMSO. Use HPLC with reverse-phase columns (C18) for purification, followed by lyophilization or crystallization. Validate purity via -NMR (e.g., δ 2.31–3.85 ppm for cyclopentane protons) and mass spectrometry (ESI-MS, [M+H] = 444.42 observed) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-protected containers at –20°C in a dry environment. Use PPE (gloves, lab coat) to avoid dermal exposure. For waste disposal, segregate organic fractions and consult certified hazardous waste services. Stability tests indicate degradation <5% over 6 months under recommended conditions .
Advanced Research Questions
Q. How can researchers quantify this compound in biological matrices like plasma or brain tissue?
- Methodology : Prepare calibration standards by spiking untreated plasma/brain homogenate with a DMSO stock solution (e.g., 2 mg/mL). Use an internal standard (e.g., BPN-3783) to normalize recovery rates. Analyze via LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Validate linearity (R >0.99) and limit of quantification (LOQ <10 ng/mL) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Cross-validate assay conditions (e.g., pH, temperature) and confirm compound stereochemistry via X-ray crystallography (e.g., symmetry codes for spatial arrangement ). Replicate studies using standardized purity thresholds (>95% via HPLC) and orthogonal bioactivity assays (e.g., enzyme inhibition vs. cellular uptake) .
Q. How can structural modifications enhance the pharmacokinetic properties of this compound?
- Methodology : Introduce substituents at the amine group (e.g., N-methylation) to improve blood-brain barrier permeability. Use molecular docking to predict binding affinity to target proteins (e.g., bromodomains). Synthesize analogs via Buchwald-Hartwig coupling and evaluate oral bioavailability in rodent models (e.g., plasma T >4 hours) .
Q. Experimental Design Considerations
Q. What controls are essential when testing this compound in enzyme inhibition assays?
- Methodology : Include vehicle controls (DMSO ≤1% v/v) to exclude solvent effects. Use known inhibitors (e.g., JQ1 for bromodomains) as positive controls. Perform time-resolved fluorescence resonance energy transfer (TR-FRET) assays with triplicate technical replicates to minimize variability .
Q. How can researchers confirm the cellular uptake of this compound in vitro?
- Methodology : Treat cells with a fluorescently tagged analog (e.g., FITC conjugate) and quantify uptake via flow cytometry. Compare intracellular concentrations using LC-MS in lysates. Normalize results to protein content (Bradford assay) and validate with confocal microscopy .
Q. Data Analysis and Validation
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., [M+H] = 215.12). Assign -NMR signals (e.g., δ 104–107 ppm for cyclopentane carbons) and IR spectra (e.g., N-H stretch at ~3298 cm) .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodology : Standardize reaction parameters (e.g., 35°C for 48 hours in CsCO-catalyzed aminations ). Monitor reaction progress via TLC or inline UV spectroscopy. Optimize stoichiometry (e.g., 2:1 reagent:substrate ratio) and implement quality control checks for intermediates .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPAMBOLEVAJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.